REACTION_CXSMILES
|
[ClH:1].C([N+](CC)(CC)CC)C.[C:11]1([CH3:21])[CH:16]=[CH:15]C(S(O)(=O)=O)=[CH:13][CH:12]=1.[Cl-:22].C([NH+](CC)CC)C.[CH2:30]([OH:32])[CH3:31]>O>[OH:32][C:30]1[CH:15]=[CH:16][C:11]([CH:12]=[C:13]([Cl:22])[Cl:1])=[CH:21][CH:31]=1 |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
C(C)[N+](CC)(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
5.5 g
|
Type
|
reactant
|
Smiles
|
[Cl-].C(C)[NH+](CC)CC
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
a cathode chamber separated from each other by a diaphragm
|
Type
|
CUSTOM
|
Details
|
the reaction liquid from the cathode chamber
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted four times with 50 ml of hexane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Then the extract was dried over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=C(C=C(Cl)Cl)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.8 g | |
YIELD: PERCENTYIELD | 95.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |